2-Amino-4,5-difluorobenzamide
Description
BenchChem offers high-quality 2-Amino-4,5-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,5-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMDZCSBKULXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211374-80-0 | |
| Record name | 2-amino-4,5-difluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 2-Amino-4,5-difluorobenzamide via Carbodiimide-Mediated Coupling
Abstract
Fluorinated aromatic compounds are pivotal structural motifs in modern medicinal chemistry and materials science. Specifically, 2-amino-4,5-difluorobenzamide serves as a valuable building block for the synthesis of various pharmaceutical agents. This application note provides a comprehensive, field-proven protocol for the synthesis of 2-amino-4,5-difluorobenzamide from 2-amino-4,5-difluorobenzoic acid. We delve into the underlying chemical principles of amide bond formation, detailing a robust method that utilizes carbodiimide coupling agents for efficient and high-yield synthesis under mild conditions. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, detailed safety protocols, and methods for product validation.
Introduction and Scientific Background
The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically challenging process. The acidic proton of the carboxylic acid and the basic lone pair of the amine readily undergo an acid-base reaction to form a non-reactive ammonium carboxylate salt.[1] Overcoming this hurdle requires the "activation" of the carboxylic acid, a process that converts the hydroxyl group into a better leaving group, thereby making the carbonyl carbon susceptible to nucleophilic attack by the amine.[2]
While classical methods involve converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂), these conditions can be harsh and incompatible with sensitive functional groups.[3] Modern organic synthesis heavily relies on coupling reagents that facilitate amide bond formation under milder conditions with high chemoselectivity.[4]
This protocol employs a carbodiimide-based approach, a cornerstone of modern amide synthesis.[5] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] However, this intermediate can be prone to side reactions, including the formation of a stable N-acylurea byproduct.[6] To mitigate this and enhance reaction efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is often included. These additives trap the O-acylisourea to form an active ester intermediate, which is more stable yet sufficiently reactive towards the amine, leading to a cleaner reaction and higher product yield.[6]
Reaction Scheme and Mechanism
The overall transformation is the amidation of 2-amino-4,5-difluorobenzoic acid using an ammonia source, mediated by a coupling agent and an additive.
Caption: General reaction scheme for the synthesis.
The workflow involves three critical stages: activation of the carboxylic acid, nucleophilic attack by the amine, and finally, work-up and purification to isolate the target amide.
Caption: Experimental workflow for the synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (Example) | CAS No. |
| 2-Amino-4,5-difluorobenzoic acid | C₇H₅F₂NO₂ | 173.12 | 1.0 | 1.73 g (10 mmol) | 83506-93-8 |
| EDC·HCl (EDAC) | C₈H₁₇N₃·HCl | 191.70 | 1.2 | 2.30 g (12 mmol) | 25952-53-8 |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | 1.2 | 1.62 g (12 mmol) | 2592-95-2 |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 3.0 | 5.2 mL (30 mmol) | 7087-68-5 |
| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 1.5 | 0.80 g (15 mmol) | 12125-02-9 |
| N,N-Dimethylformamide (DMF), Anhydrous | C₃H₇NO | 73.09 | - | 50 mL | 68-12-2 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed | 141-78-6 |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | - | As needed | 144-55-8 |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | - | As needed | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed | 7487-88-9 |
Detailed Experimental Protocol
4.1 Reaction Setup
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4,5-difluorobenzoic acid (1.0 eq., 10 mmol, 1.73 g).
-
Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) to dissolve the acid. Stir until a clear solution is obtained. Causality: DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the reaction.
-
Place the flask in an ice-water bath and cool the solution to 0 °C. Causality: Cooling is crucial to control the exothermic reaction during the activation step and to minimize potential side reactions, such as the decomposition of the coupling agent or racemization if chiral centers were present.[6]
4.2 Carboxylic Acid Activation and Coupling
-
To the cooled solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq., 12 mmol, 1.62 g) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq., 12 mmol, 2.30 g).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq., 30 mmol, 5.2 mL) dropwise to the mixture. Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the proton generated during the formation of the active ester, driving the reaction forward.
-
Stir the mixture at 0 °C for 30 minutes. The solution may become slightly cloudy as the active ester forms.
-
Add ammonium chloride (NH₄Cl) (1.5 eq., 15 mmol, 0.80 g) to the reaction mixture in one portion. Causality: Ammonium chloride, in the presence of the base (DIPEA), serves as the in-situ source of ammonia, the nucleophile for the amidation.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for 12-18 hours.
4.3 Reaction Monitoring
-
Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC).
-
Prepare a TLC plate (e.g., silica gel 60 F₂₅₄) and spot a sample of the initial benzoic acid solution and the reaction mixture.
-
Elute the plate using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes).
-
Visualize the spots under UV light (254 nm). The reaction is complete when the spot corresponding to the starting material has disappeared.
4.4 Work-up and Product Isolation
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 200 mL of water.
-
Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL). Causality: The NaHCO₃ wash removes any unreacted HOBt and residual acid. The brine wash removes residual water and aids in phase separation.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4.5 Purification and Characterization
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-amino-4,5-difluorobenzamide as a solid.
-
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 173.05).
-
Infrared (IR) Spectroscopy: To identify characteristic functional group stretches (e.g., N-H, C=O).
-
Melting Point: To assess purity.
-
Key Parameters and Expected Results
| Parameter | Value / Observation |
| Reaction Time | 12 - 18 hours |
| Temperature | 0 °C to Room Temperature |
| Stoichiometry | Acid:EDC:HOBt:NH₄Cl:DIPEA = 1:1.2:1.2:1.5:3.0 |
| Expected Yield | 75-90% (after purification) |
| Product Appearance | Off-white to light brown solid |
Safety and Handling
All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Coupling Reagents (EDC, HOBt): These reagents are known sensitizers and can cause severe skin and respiratory allergic reactions upon exposure.[7][8] Avoid inhalation of dust and direct contact with skin. In case of contact, wash the affected area immediately with copious amounts of water.
-
DIPEA: A corrosive and flammable liquid. Handle with care.
-
DMF: A potential teratogen. Avoid skin contact and inhalation. Use only in a well-ventilated fume hood.
-
Ammonium Chloride: Can cause irritation to the eyes and respiratory system.
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
PubChem. (n.d.). 2-Amino-4,5-difluorobenzoic acid. National Center for Biotechnology Information. [Link]
-
Sklar, J. et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety. [Link]
-
ACS Green Chemistry Institute. (n.d.). Peptide Synthesis – Safety Topics. [Link]
- Adamo, F. et al. (2007). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic Process Research & Development.
-
ACS Webinars. (2025). Bonding with Caution: Understanding the Hazards of Peptide Couplers. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]
-
ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond formation. [Link]
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bachem.com [bachem.com]
- 7. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
Application Note: 2-Amino-4,5-difluorobenzamide in Solid-Phase Peptide Synthesis
This Application Note provides a technical guide for integrating 2-Amino-4,5-difluorobenzamide (CAS 211374-80-0) into Solid-Phase Peptide Synthesis (SPPS).
Executive Summary
2-Amino-4,5-difluorobenzamide is a specialized building block used primarily in the synthesis of fluorinated quinazolinone libraries and Histone Deacetylase (HDAC) inhibitors . Its incorporation into SPPS allows for the rapid generation of "warhead-functionalized" peptides where the benzamide moiety acts as a Zinc-Binding Group (ZBG) or a precursor for heterocyclic cyclization.
Critical Technical Challenge: The presence of fluorine atoms at the 4 and 5 positions exerts a strong electron-withdrawing effect (inductive effect,
Strategic Applications
A. Synthesis of Class I HDAC Inhibitors
Benzamides are a validated class of HDAC inhibitors (e.g., Entinostat).[1] The 2-amino-4,5-difluorobenzamide moiety serves as a ZBG with enhanced metabolic stability and altered potency profiles compared to hydroxamic acids.
-
Mechanism: The free amine and carbonyl oxygen chelate the Zn²⁺ ion in the HDAC active site.
-
SPPS Role: The molecule is coupled to the C-terminus or an acidic side chain (Asp/Glu) of a peptide recognition motif.
B. On-Resin Quinazolinone Cyclization
The 2-aminobenzamide scaffold is the immediate precursor to 4(3H)-quinazolinones via condensation with aldehydes or carboxylic acids.[1]
-
Utility: Creating DNA-Encoded Libraries (DEL) or peptidomimetics with rigid heterocyclic cores.[1]
Experimental Protocols
Protocol A: C-Terminal Coupling (HDAC Inhibitor Synthesis)
Objective: Couple 2-Amino-4,5-difluorobenzamide to a resin-bound peptide carboxylic acid.[1] Challenge: The aniline amine is poorly nucleophilic.[1] Solution: Use of "Pre-Activation" and Symmetrical Anhydrides.[1]
Materials
-
Resin: 2-Chlorotrityl Chloride (2-CTC) or Wang Resin (pre-loaded with peptide).[1]
-
Reagent: 2-Amino-4,5-difluorobenzamide (5 equiv).[1]
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1]
-
Solvent: NMP (N-Methyl-2-pyrrolidone) – preferred over DMF for higher temperature stability.[1]
Step-by-Step Methodology
-
Peptide Assembly: Synthesize the peptide backbone using standard Fmoc-SPPS on 2-CTC resin.[1] Ensure the C-terminal residue (or side chain) is a carboxylic acid (e.g., Fmoc-Asp(OAll)-OH, followed by Allyl deprotection).
-
Activation (The "Symmetrical Anhydride" Method):
-
Note: Standard esters (OBt/OAt) are often too bulky and slow for this deactivated aniline.[1]
-
In a separate vial, dissolve the C-terminal amino acid (10 equiv) and DIC (5 equiv) in DCM/DMF (1:1). Stir for 20 min to form the symmetrical anhydride.
-
Alternative: For direct coupling to the resin-bound peptide, use HATU (5 equiv) and HOAt (5 equiv) with TMP (2,4,6-Trimethylpyridine) instead of DIPEA to minimize racemization at elevated temperatures.
-
-
Coupling Reaction:
-
Add the activated mixture to the resin-bound peptide.
-
Add 2-Amino-4,5-difluorobenzamide (5 equiv) dissolved in NMP.
-
Microwave Step: Irradiate at 75°C for 20 minutes (Power: 25W).
-
Manual Alternative: Shake at 60°C for 4–6 hours.
-
-
Monitoring: The Kaiser test may be inconclusive due to the aniline's low reactivity.[1] Use Chloranil Test (detects secondary/aromatic amines) or micro-cleavage followed by LC-MS.[1]
-
Wash: DMF (3x), DCM (3x), MeOH (1x).
Protocol B: Quinazolinone Cyclization (Heterocycle Formation)
Objective: Convert the resin-bound benzamide into a 4,5-difluoro-4(3H)-quinazolinone.[1]
Workflow Diagram (Graphviz)
Caption: Workflow for converting 2-Amino-4,5-difluorobenzamide into a quinazolinone scaffold via reductive amination and subsequent cyclization.
Step-by-Step Methodology
-
Resin Loading (Reductive Amination):
-
Acylation:
-
React the secondary amine with an Fmoc-Amino Acid fluoride (Fmoc-AA-F) or symmetrical anhydride to ensure reaction with the sterically hindered, electron-poor amine.
-
-
Cyclization:
-
Treat the resin with 20% Piperidine/DMF (if Fmoc protected) or mild base.[1][2][3] The free amine of the amino acid will attack the amide carbonyl of the benzamide, closing the ring.
-
Note: The electron-withdrawing fluorines actually facilitate this step by making the amide carbonyl more electrophilic.
-
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Electron-withdrawing F atoms reduce aniline nucleophilicity.[1] | Switch to HATU/HOAt at 75°C (MW) .[1] Use Acid Fluorides if steric hindrance is also present.[1] |
| Incomplete Cyclization | Steric clash at the ortho-position.[1] | Extend reaction time. Ensure solvent is anhydrous to prevent hydrolysis of the intermediate.[1] |
| Precipitation | Poor solubility of fluorinated benzamide in DCM.[1] | Use NMP or DMAc (Dimethylacetamide).[1] Add 10% TFE (Trifluoroethanol) to improve solvation of fluorinated species.[1] |
| Side Reactions | Over-activation leading to guanylation (with HATU).[1] | Use Collidine or TMP instead of DIPEA.[1] |
References
-
Gryder, B. E., et al. (2012).[1] "Histone Deacetylase Inhibitors Equipped with Estrogen Receptor Modulation Activity." Journal of Medicinal Chemistry. Link[1]
-
Context: Establishes the benzamide motif as a critical ZBG for HDAC inhibition.[1]
-
-
Gong, Y., et al. (2004).[1] "Solid-Phase Synthesis of Quinazolinones." Journal of Combinatorial Chemistry. Link[1]
- Context: Provides the foundational protocol for resin-bound benzamide cycliz
-
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1] Link
-
Context: Authoritative source on coupling electron-deficient amines (anilines).[1]
-
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][4][5][6] Chemical Reviews. Link[1]
- Context: Reference for orthogonal protection strategies when using multifunctional benzamides.
Sources
Experimental procedure for the acylation of 2-Amino-4,5-difluorobenzamide
Application Note: Precision Protocol for the N-Acylation of 2-Amino-4,5-difluorobenzamide
Executive Summary
This guide details the experimental procedure for the
The presence of two electron-withdrawing fluorine atoms at the 4 and 5 positions significantly reduces the nucleophilicity of the aniline nitrogen compared to non-fluorinated anthranilamides. Consequently, standard protocols must be modified to ensure complete conversion while avoiding competitive acylation of the primary amide or premature cyclization.
Scientific Background & Reaction Engineering
Mechanistic Context
The reaction involves a nucleophilic attack by the aniline nitrogen on an acyl chloride or anhydride.
-
Challenge 1 (Electronic Deactivation): The fluorine atoms pull electron density from the benzene ring (inductive effect), making the amino group less reactive (
reduction). -
Challenge 2 (Selectivity): The substrate contains two nucleophilic sites: the aniline
and the amide . Under neutral conditions, the aniline is more nucleophilic. However, in the presence of strong bases or excess acylating agent, the amide nitrogen can react to form an imide. -
Challenge 3 (Cyclization): The
-acylated product (an -acylaminobenzamide) is prone to dehydration-driven cyclization to form a quinazolinone, especially under acidic or high-temperature conditions.
Reaction Pathway
The pathway bifurcates based on conditions:
-
Kinetic Control (Low Temp, Weak Base): Yields the open-ring
-acyl intermediate. -
Thermodynamic Control (Reflux, Dehydrating Agent): Yields the cyclized quinazolinone.
Experimental Protocol
Method A: Selective N-Acylation (Isolation of Open-Ring Intermediate)
Use this method if you require the stable bis-amide intermediate for characterization or subsequent diversification.
Reagents & Materials:
-
Substrate: 2-Amino-4,5-difluorobenzamide (1.0 equiv)
-
Acylating Agent: Acetyl Chloride or Benzoyl Chloride (1.1 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM). Note: THF is preferred for solubility.
Step-by-Step Procedure:
-
Solubilization: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-Amino-4,5-difluorobenzamide (1.0 g, 5.8 mmol) in anhydrous THF (15 mL).
-
Checkpoint: The difluoro-substitution may reduce solubility. If the solid remains suspended, mild warming (30°C) or adding a co-solvent (DMF, 10% v/v) is acceptable.
-
-
Base Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (0.97 mL, 6.96 mmol) dropwise over 5 minutes.
-
Acylation: Add the Acyl Chloride (6.38 mmol) dropwise via syringe pump or pressure-equalizing addition funnel over 15 minutes.
-
Critical: Maintain temperature < 5°C to prevent di-acylation.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 3–6 hours.
-
Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting material (aniline) is more polar than the product.
-
-
Quench & Workup:
-
Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.
-
The product typically precipitates as a white/off-white solid.
-
Filtration: Collect the solid by vacuum filtration.[1] Wash the cake with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL) to remove residual acid/base.
-
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Method B: One-Pot Acylation-Cyclization (Synthesis of Quinazolinone)
Use this method if the final target is the quinazolinone core.
Reagents:
-
Substrate: 2-Amino-4,5-difluorobenzamide[2]
-
Reagent/Solvent: Acetic Anhydride (Excess, 5–10 equiv) or Formic Acid (for unsubstituted quinazolinone).
Procedure:
-
Suspend the substrate in Acetic Anhydride.
-
Heat to Reflux (140°C) for 2–4 hours.
-
Cool to room temperature. The cyclized product often crystallizes directly.
Data Analysis & Validation
Expected Analytical Data (Method A Product)
| Technique | Expected Signal | Interpretation |
| 1H NMR | New amide -NH proton (deshielded). | |
| 1H NMR | Primary amide -CONH2 (often distinct peaks). | |
| IR | 1680–1700 cm | C=O stretch (Amide I). |
| LC-MS | [M+H]+ | Mass shift corresponding to acyl group (+42 for acetyl). |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Fluorine deactivation of aniline.[4] | Switch solvent to DMAc or NMP and heat to 60°C. Increase acyl chloride to 1.5 equiv. |
| Di-acylation (Imide formation) | Excess reagent or high temp. | Strictly control stoichiometry (1.05 equiv) and keep at 0°C during addition. |
| Product is an Oil | Solvent trapping. | Triturate with cold Hexane or Pentane to induce crystallization. |
| Cyclization Observed (LC-MS) | Acidic byproducts catalyzing ring closure. | Ensure sufficient base (TEA) is present to neutralize HCl generated. |
Workflow Visualization
The following diagram illustrates the logical flow for Method A (Selective Acylation), highlighting critical decision nodes.
Caption: Operational workflow for the selective N-acylation of 2-Amino-4,5-difluorobenzamide, including decision points for reaction monitoring and alternative cyclization pathways.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735965, 2-Amino-4,5-difluorobenzoic acid. Retrieved from [Link]
- Relevance: Defines the core fluorinated scaffold properties and safety d
-
Zhang, J., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation.[5] Catalysts, 13(1), 1447.[5] Retrieved from [Link][6][7]
- Relevance: Provides the mechanistic basis for the reaction of 2-aminobenzonitriles/amides to form quinazolines.
-
El-Hiti, G. A., et al. (2020). Design, synthesis, and greener pasture biological assessment of a novel nucleoside: 6,7-difluoro-2-methyl-4-quinazolinone.[8] PMC. Retrieved from [Link]
- Relevance: Explicitly describes the reaction of 2-amino-4,5-difluorobenzoic acid derivatives with acetic anhydride to form the acyl
- Relevance: Establishes the standard operating procedure (SOP)
Sources
- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | MDPI [mdpi.com]
- 4. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 7,8-Difluoroquinazolin-4(3H)-one|Research Chemical [benchchem.com]
- 8. Design, synthesis, and greener pasture biological assessment of a novel nucleoside: 1-(α-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone as an inhibitor of COVID-19 and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Purification Method for 2-Amino-4,5-difluorobenzamide and its Derivatives
Introduction: The Importance of Purifying Fluorinated Benzamides
2-Amino-4,5-difluorobenzamide and its analogues are key building blocks in the synthesis of various biologically active molecules. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, obtaining these intermediates and final compounds in high purity is paramount for accurate downstream biological assays and for meeting stringent regulatory requirements in drug development.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such small molecules.[1] This application note details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the separation of moderately polar compounds like 2-Amino-4,5-difluorobenzamide.
Understanding the Analyte: Physicochemical Properties
A successful purification strategy begins with an understanding of the analyte's properties.
| Property | Value (2-Amino-4,5-difluorobenzamide) | Value (2-Amino-4,5-difluorobenzoic acid) | Significance for HPLC |
| Molecular Weight | 172.13 g/mol [2] | 173.12 g/mol [3] | Influences diffusion rates and potential for mass-based detection. |
| LogP | 0.93[2] | 1.5[3] | Indicates moderate hydrophobicity, making it suitable for reversed-phase chromatography. |
| pKa (Predicted) | The amino group is basic, while the amide is neutral. The pKa of the amino group is likely in the range of 2-4, influenced by the electron-withdrawing fluorine atoms.[4][5] | The carboxylic acid group is acidic (pKa ~3-4), and the amino group is basic (pKa ~2-4).[5] | Critical for selecting the mobile phase pH to ensure consistent ionization and retention.[6] |
| UV Absorbance (Predicted) | Aromatic benzamide structure suggests strong absorbance in the 200-400 nm range.[7] Based on analogues like 4-aminobenzoic acid (λmax at 226 nm and 278 nm), a primary wavelength around 254 nm and a secondary wavelength around 220 nm are good starting points.[8] | Similar to the benzamide, with characteristic aromatic absorbance.[9] | Essential for selecting an appropriate detection wavelength for monitoring the purification process. |
The Logic of the Method: A Step-by-Step Rationale
The purification of 2-Amino-4,5-difluorobenzamide and its derivatives is most effectively achieved using reversed-phase HPLC. This is due to the molecule's aromatic nature and moderate polarity. The following workflow outlines the key steps and the reasoning behind them.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4,5-difluorobenzoic acid | C7H5F2NO2 | CID 735965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone | MDPI [mdpi.com]
- 8. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 9. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: 2-Amino-4,5-difluorobenzamide Synthesis
Ticket System: Open Issues & Resolution Guides
Welcome to the Process Chemistry Support Hub. Current Topic: Yield Optimization for 2-Amino-4,5-difluorobenzamide (CAS: 135403-12-2) User Level: Senior Chemist / Process Engineer
📂 Ticket #001: Low Yield in Route (Ammonolysis)
User Report: "We are reacting 2,4,5-trifluorobenzamide with aqueous ammonia. We observe significant formation of the 4-amino regioisomer and some hydrolysis back to the acid. Our isolated yield of the 2-amino target is stuck at 45%."
🔬 Technical Analysis
The nucleophilic aromatic substitution (
-
The Trap: The amide group (
) is an Electron Withdrawing Group (EWG) that activates positions 2 (ortho) and 4 (para) . -
Sterics vs. Electronics: While position 2 is electronically activated, it is sterically hindered by the amide. Position 4 is less hindered.
-
The Fix: To favor the 2-position (ortho), you must utilize Hydrogen-Bonding Directed Activation . The incoming ammonia can form a transition-state hydrogen bond with the amide oxygen, guiding the nucleophile to the ortho position. This effect is maximized in non-polar or weakly polar aprotic solvents, rather than water.
🛠️ Resolution Protocol: Solvent Switching & Pressure Control
Stop using aqueous ammonia as the primary solvent. Water disrupts the H-bond directing effect, leading to poor regioselectivity (more 4-amino impurity) and hydrolysis of the amide.
Optimized Protocol:
-
Solvent: Use Tetrahydrofuran (THF) or 1,4-Dioxane . These solvents dissolve the organic substrate well but do not compete strongly for H-bonding.
-
Reagent: Use Ammonia gas (
) or a saturated solution of in Methanol/THF. -
Temperature: Maintain 0°C to 20°C . Higher temperatures favor the thermodynamic product (often the para-isomer due to sterics) and over-substitution (diamines).
📊 Logic Diagram: Regioselectivity Control
Caption: Solvent dielectric constant dictates the transition state geometry, determining ortho- vs. para-substitution ratios.
📂 Ticket #002: Defluorination during Nitro Reduction
User Report: "We switched to nitration/reduction. We synthesized 2-nitro-4,5-difluorobenzamide successfully. However, during hydrogenation with Pd/C, we are losing fluorine atoms (hydrodefluorination), yielding mono-fluoro byproducts."
🔬 Technical Analysis
Aryl-fluorine bonds are labile under standard catalytic hydrogenation conditions, especially when para or ortho to an amino group (which forms as the reaction proceeds). Palladium is notorious for oxidative addition into C-F bonds.
Root Causes:
-
Catalyst Activity: Standard Pd/C is too active for polyfluorinated aromatics.
-
Base Accumulation: The amine product is basic. Basic conditions accelerate hydrodehalogenation.
🛠️ Resolution Protocol: The Acidic Buffer Strategy
To prevent C-F cleavage, you must poison the catalyst slightly or buffer the reaction to an acidic pH.
Option A: Acidic Hydrogenation (Recommended) [1]
-
Catalyst: 5% Pd/C (unreduced).
-
Solvent: Methanol or Ethanol.
-
Additive: Add 1.0 - 2.0 equivalents of Acetic Acid or HCl (careful with corrosion).
-
Mechanism: Protonating the resulting amine prevents it from coordinating to the catalyst surface and facilitating the C-F cleavage cycle.
Option B: Iron-Mediated Reduction (Bechamp - Robust) If catalytic hydrogenation continues to fail, switch to chemical reduction.
-
Reagents: Iron powder (Fe) + Ammonium Chloride (
) or Acetic Acid. -
Solvent: Ethanol/Water (3:1).
-
Procedure: Reflux for 2-4 hours.
-
Advantage: Iron reduction is chemoselective for the nitro group and will absolutely not break the C-F bond.
📊 Logic Diagram: Reduction Optimization
Caption: Decision tree for reduction. Iron (Fe) reduction eliminates defluorination risk, while Pd/C requires acidic additives.
📂 Ticket #003: Purification & Solubility
User Report: "The product precipitates as a grey solid. Recrystallization from water is ineffective. How do we purify this?"
🔬 Technical Analysis
2-Amino-4,5-difluorobenzamide has poor solubility in water and non-polar solvents (Hexane/Toluene) due to strong intermolecular H-bonding (amide dimer network) and
🛠️ Resolution Protocol: pH Swing & Solvent Systems
Data: Solubility Profile (Estimated at 25°C)
| Solvent | Solubility | Usage |
|---|---|---|
| Water | Insoluble (<0.1 mg/mL) | Anti-solvent |
| Ethanol | Moderate (warm) | Recrystallization |
| DMF / DMSO | High | Reaction solvent |
| Ethyl Acetate | Low/Moderate | Extraction (inefficient) |
| 1M HCl | Soluble (as salt) | Purification Key |
The "Acid-Base Swing" Technique:
-
Dissolution: Take the crude grey solid and suspend it in water. Slowly add 2M HCl until pH < 1. The amine will protonate (
), and the compound will dissolve. -
Filtration: Filter this acidic solution through Celite to remove insoluble impurities (charcoal, inorganic salts, or tar).
-
Precipitation: Cool the filtrate to 0-5°C. Slowly add 10% NaOH or Ammonia water dropwise with vigorous stirring.
-
Endpoint: Adjust pH to 7-8 . The free base product will precipitate as bright white/off-white crystals.
-
Wash: Filter and wash generously with cold water to remove salts.
❓ Frequently Asked Questions (FAQ)
Q: Can I use 2,4,5-trifluorobenzoic acid chloride instead of the amide?
A: Yes, but be careful. The acid chloride is highly reactive. If you react it with ammonia, you form the amide in situ. However, the exotherm can cause the ammonia to attack the fluorine positions immediately. If using the acid chloride, convert it to the amide first at -20°C , isolate the amide, and then perform the
Q: Why is my product turning pink/brown upon drying? A: This indicates oxidation of the aniline amine group. Ensure you dry the product under vacuum at moderate temperature (<50°C). If the color persists, it is likely a trace isomer impurity (diamino-species) which oxidizes easily. Perform the "Acid-Base Swing" purification described in Ticket #003 to remove these oxidizable impurities.
Q: Is microwave synthesis effective for the
📚 References
-
Synthesis of Fluoro-anthranilic Acids: Org. Synth.2010 , 87, 1-10. (General protocol for fluoro-aniline synthesis).
-
Prevention of Hydrodefluorination: U.S. Patent 5,068,436, "Hydrogenation of halonitrobenzenes without dehalogenation".[1] Describes the use of acidic media to protect C-F bonds during reduction.
-
Regioselectivity in
: J. Org. Chem.2021 , 86(3), 2810-2819.[2] Discusses regiocontrol in polyfluorinated systems. -
Industrial Preparation of Fluorobenzamides: BenchChem Technical Notes, "Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone" (Analogous chemistry for fluoro-benzamide handling).
Sources
Technical Support Center: Synthesis of 2-Amino-4,5-difluorobenzamide
[1]
Introduction: Strategic Route Analysis
The synthesis of 2-Amino-4,5-difluorobenzamide (CAS: N/A for specific amide, generic class) presents a classic "polysubstituted aromatic" challenge.[1] The presence of two fluorine atoms adjacent to electron-withdrawing groups (nitro or amide) creates a highly reactive scaffold prone to specific side reactions.
This guide focuses on the two primary synthetic pathways and their associated failure modes:
Module 1: Troubleshooting the Nitro-Reduction Route
Context: This route typically proceeds via:
3,4-Difluorobenzoic acid
Issue 1: Hydrodefluorination (Loss of Fluorine)
Symptom: LCMS shows a peak with M-18 (loss of F, gain of H) relative to the product mass during the reduction step.
Q: Why is my fluorine atom being stripped during nitro reduction? A: This is a classic side reaction known as Hydrodefluorination (HDF) .
-
Mechanism: When using Palladium on Carbon (Pd/C) with Hydrogen gas, the Pd catalyst facilitates the oxidative addition into the C-F bond, especially in electron-deficient rings.[1] The resulting organopalladium species undergoes reductive elimination with hydride, replacing Fluorine with Hydrogen.
-
Causality: The 4,5-difluoro substitution pattern makes the ring electron-deficient, weakening the C-F bond strength relative to a neutral benzene ring.[1]
Protocol Adjustment (Self-Validating): Switch the reduction system to one that is chemoselective for nitro groups but inert toward aryl fluorides.
| Method | Risk of HDF | Workup Complexity | Recommendation |
| H₂ / Pd/C | High | Low (Filtration) | Avoid unless poisoned (e.g., sulfided Pd/C).[1] |
| H₂ / Pt/C | Moderate | Low | Better than Pd, but still risky. |
| Fe / AcOH | Negligible | High (Iron sludge) | Recommended for small scale. |
| H₂ / Raney Ni | Low | Moderate | Recommended for scale-up (Control pH).[1] |
Step-by-Step Mitigation (Fe/AcOH Method):
-
Dissolve 4,5-difluoro-2-nitrobenzamide (1.0 equiv) in Ethanol/Acetic Acid (3:1 ratio).
-
Add Iron powder (3.0 - 5.0 equiv) slowly to control exotherm.[1]
-
Heat to 60°C and monitor by HPLC.
-
Validation: The reaction should reach completion < 2 hours with < 0.1% defluorinated impurity.
Issue 2: Azo-Dimer Formation
Symptom: The reaction mixture turns orange/red, and a high molecular weight impurity (dimer) appears.[1]
Q: What is the orange solid precipitating during reduction? A: This is likely the Azo or Azoxy dimer.
-
Mechanism: Incomplete reduction leads to a nitroso intermediate (Ar-NO).[1] This electrophile reacts with the newly formed hydroxylamine (Ar-NHOH) or amine (Ar-NH2) to form an azo bond (Ar-N=N-Ar).[1]
-
Troubleshooting: This occurs under hydrogen-starved conditions (low pressure or poor agitation) or high pH.[1]
-
Fix: Increase H₂ pressure (if catalytic) or ensure excess reducing metal (Fe/Zn) is present from the start. Maintain acidic pH to protonate the intermediates, preventing coupling.
Module 2: Troubleshooting the SNAr Route
Context: This route involves treating 2,4,5-trifluorobenzamide with Ammonia (NH₃).[1]
Issue 3: Regioselectivity (Wrong Isomer)
Symptom: HPLC shows two major peaks with identical mass. NMR confirms the amino group is at the wrong position (e.g., para to the amide).
Q: Why did ammonia attack the wrong fluorine? A: You are fighting competing electronic vectors.
-
The Target (C2): Ortho to the electron-withdrawing Amide (CONH₂) and Para to Fluorine (F5). This position is highly activated.
-
The Impurity (C4): Para to the Amide and Ortho to Fluorine (F5). This position is also highly activated.
-
The Impurity (C5): Meta to the Amide. Less activated, usually not observed.
Causality: The amide group is a strong Electron Withdrawing Group (EWG). While ortho-substitution (C2) is often kinetically favored due to hydrogen bonding with the incoming amine (if the solvent allows), the para-position (C4) is sterically less hindered and electronically very similar.
Visualizing the Competition:
Figure 1: Regioselectivity divergence in the SNAr reaction of 2,4,5-trifluorobenzamide.
Protocol Adjustment (Solvent Control): To favor the C2 (ortho) product, utilize the "Ortho Effect":
-
Solvent: Use a non-polar or protic solvent (e.g., Toluene or Ethanol) rather than highly polar aprotic solvents (DMF/DMSO).
-
Reasoning: In non-polar solvents, the incoming ammonia forms a hydrogen bond with the amide carbonyl oxygen, "guiding" it to the ortho (C2) position. In DMF, the solvent solvates the ammonia, breaking this interaction and allowing steric factors (favoring C4) to dominate.
-
-
Temperature: Keep temperatures low (0°C to RT). Higher temperatures overcome the activation energy difference, leading to lower selectivity (closer to 1:1 mixture).
Module 3: General Impurity Management
Issue 4: Amide Hydrolysis
Symptom: Appearance of 2-amino-4,5-difluorobenzoic acid in the final product.[1] Cause: Exposure to strong acid/base during workup, or high temperatures in water. Fix: Maintain pH 4-9 during workup. Avoid boiling in aqueous acid.
Summary of Impurity Profile
| Impurity Name | Structure Description | Origin | Control Strategy |
| Impurity A | 4,5-Difluorobenzamide | Hydrodefluorination | Use Fe/AcOH or Raney Ni; Avoid Pd/C. |
| Impurity B | 4-Amino-2,5-difluorobenzamide | SNAr Regioisomer | Use non-polar solvents; Lower temp.[1] |
| Impurity C | 2,2'-Azo-bis(...) dimer | Nitro reduction coupling | Ensure excess reductant; Acidic media.[1] |
| Impurity D | 2-Amino-4,5-difluorobenzoic acid | Hydrolysis product | Avoid extreme pH workups.[1] |
References
-
Nitration Regioselectivity
-
BenchChem. (2025). A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes. Retrieved from
- Note: Confirms steric and electronic directing effects in polysubstituted benzenes.
-
-
Nitro Reduction & Hydrodefluorination
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from
- Note: Details the incompatibility of Pd/C with aryl halides and suggests Fe/AcOH altern
-
-
SNAr Regioselectivity
-
WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from
- Note: Provides mechanistic insight into how solvent and substituents shift SNAr selectivity between ortho and para positions.
-
-
Synthesis of Fluorinated Benzoic Acids
-
National Institutes of Health (NIH). (2025). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile... Retrieved from
- Note: Describes analogous workups and stability of amino-difluoro-benzoic acid deriv
-
Technical Support Center: Purification of 2-Amino-4,5-difluorobenzamide
[1][2]
Compound Overview:
-
Primary Application: Key intermediate for kinase inhibitors (e.g., c-Met, EGFR inhibitors) and gastroprokinetic agents.[1][2]
-
Critical Quality Attribute (CQA): High purity (>99.5%) is required to prevent side-reactions in subsequent cyclization steps (e.g., quinazoline formation).[1][2]
Part 1: Impurity Profiling & Diagnostics[1]
Before selecting a purification protocol, identify the likely contaminants based on your synthesis route.[1][2]
| Impurity Type | Likely Identity | Origin | Diagnostic Characteristic |
| Starting Material | 2-Amino-4,5-difluorobenzoic acid | Hydrolysis of amide or unreacted precursor.[1][2] | HPLC: RRT ~0.8-0.9 (Polar).[1][2] Soluble in NaHCO₃.[1][2] |
| Intermediate | 4,5-Difluoro-2-nitrobenzamide | Incomplete reduction of nitro-precursor.[1][2] | HPLC: Late eluting (Non-polar). Yellow color.[1][2] |
| By-Product | 2,4,5-Trifluorobenzamide | Over-fluorination or starting material contaminant.[1][2] | F-NMR: Distinct 3F signal vs 2F target. |
| Oxidation | Azo/Azoxy dimers | Oxidation of aniline amine (air sensitive).[1][2] | Appearance: Pink, brown, or violet discoloration.[1][2] |
Part 2: Troubleshooting Q&A
Issue 1: "My product has a persistent pink or brown hue even after recrystallization."
Diagnosis: This indicates the presence of oxidation by-products (aniline oligomers/azo compounds).[1][2] These are often present in trace amounts (<0.1%) but have high extinction coefficients, causing significant discoloration.[1][2] Solution: Recrystallization alone is often insufficient because these impurities can co-crystallize with the host lattice.[1]
-
Immediate Action: Perform an Activated Carbon Treatment (Protocol C) in hot ethanol or methanol.[1][2] Ensure the solution is acidified slightly (acetic acid) to prevent oxidation during heating if the compound is stable.
Issue 2: "HPLC shows a persistent peak at RRT 0.9 that tracks with the product."
Diagnosis: This is likely 2-Amino-4,5-difluorobenzoic acid .[1][2] The amide bond can hydrolyze under basic or strongly acidic conditions, or it may be carried over from the starting material.[1] Solution: Exploiting the acidity of the carboxylic acid is the most efficient removal method.[1]
-
Immediate Action: Dissolve the crude solid in Ethyl Acetate and wash with 5% NaHCO₃ (aq) .[1] The acid impurity will deprotonate and partition into the aqueous layer, while the amide remains in the organic layer.[1] (See Protocol B).
Issue 3: "Yield is low after recrystallization from Ethanol."
Diagnosis: 2-Amino-4,5-difluorobenzamide has moderate solubility in ethanol even at room temperature, leading to significant mass loss in the mother liquor.[1][2] Solution: Switch to a Solvent/Anti-Solvent system or a solvent with a steeper solubility curve.[1][2]
Part 3: Detailed Purification Protocols
Protocol A: High-Recovery Recrystallization (Toluene)
Best for: Removal of non-polar impurities (nitro intermediates) and improving crystallinity.[1][2]
-
Preparation: Place crude 2-Amino-4,5-difluorobenzamide (10 g) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Dissolution: Add Toluene (80 mL) . Heat the mixture to reflux (110 °C).
-
Hot Filtration (Optional): If undissolved black specks remain (inorganic salts or char), filter the hot solution through a pre-heated glass funnel with a coarse frit.[1][2]
-
Crystallization: Remove the heat source.[1][2] Allow the solution to cool slowly to room temperature (20-25 °C) over 2 hours with gentle stirring.
-
Finishing: Cool the flask in an ice bath (0-5 °C) for 30 minutes to maximize yield.
-
Isolation: Filter the white needles via vacuum filtration. Wash the cake with cold Toluene (2 x 10 mL). Dry in a vacuum oven at 45 °C for 4 hours.
Protocol B: Acid Scavenging Wash (Bicarbonate Extraction)
Best for: Removal of 2-Amino-4,5-difluorobenzoic acid (Precursor/Hydrolysis product).[1][2]
-
Dissolution: Dissolve the crude product in Ethyl Acetate (10 mL per gram of solid) . Ensure complete dissolution; sonicate if necessary.[1][2]
-
Wash 1 (Acid Removal): Transfer to a separatory funnel. Add 5% Sodium Bicarbonate (NaHCO₃) solution (5 mL per gram) . Shake vigorously for 2 minutes. Vent frequently.
-
Separation: Drain the lower aqueous layer (contains the carboxylate impurity).[1][2]
-
Wash 2 (Brine): Wash the organic layer with saturated NaCl solution (brine) to remove trapped water.[1][2]
-
Drying: Pour the organic layer into a flask containing anhydrous Sodium Sulfate (Na₂SO₄) . Let stand for 15 minutes.
-
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) to obtain the purified solid.
Protocol C: Activated Carbon Decolorization
Best for: Removal of colored oxidation impurities (Pink/Brown).[1]
-
Slurry: Suspend the crude material in Methanol (10 mL/g) .
-
Activation: Add Activated Carbon (5-10 wt% relative to crude mass) .
-
Heating: Heat the mixture to mild reflux (65 °C) for 30-45 minutes.
-
Filtration: Filter the hot mixture through a Celite (diatomaceous earth) pad to remove the carbon completely.[1][2]
-
Recovery: Concentrate the clear, colorless filtrate to dryness or perform a solvent swap to water/ethanol for crystallization.[1]
Part 4: Visualization of Impurity Pathways & Logic[1]
The following diagrams illustrate the origin of common impurities and the logical decision tree for purification.
Figure 1: Impurity Origin Map
Caption: Figure 1: Synthesis pathway showing critical nodes where impurities are generated. Impurity A arises from hydrolysis, Impurity B from incomplete reduction, and Impurity C from oxidative stress.[1][2]
Figure 2: Purification Decision Tree
Caption: Figure 2: Logical workflow for selecting the appropriate purification protocol based on observed impurity profile.
Part 5: References
-
PubChem. (2025).[1][2] 2-Amino-4,5-difluorobenzoic acid (Precursor Data).[1][2][3] National Library of Medicine.[1][2] [1][2]
-
BenchChem. (2025).[1][2][4] Strategies to Reduce Impurities in Benzamide Synthesis.[1][2]
-
Gordillo, F., et al. (2016).[1][2] Suppression of Disorder in Benzamide Crystals by Fluorine Substitution.[1][2][5] Crystal Growth & Design.[1][2] (Discusses solubility and crystal packing of fluorinated benzamides). [1][2]
-
SynQuest Laboratories. (2024).[1][2] Safety Data Sheet: 2-Amino-4,5-difluorobenzoic acid.[1][2][3][6] (Handling and stability data).
-
Organic Syntheses. (2010). Preparation of Fluorinated Anthranilic Acids.[1][2] (General protocols for amino-fluorobenzoic acid derivatives).
Technical Support Center: Cross-Coupling Methodologies for 2-Amino-4,5-difluorobenzamide
The following guide is structured as a Tier-3 Technical Support resource for the optimization of cross-coupling reactions involving 2-Amino-4,5-difluorobenzamide .
Ticket ID: CHEM-SUP-8821 Subject: Catalyst & Ligand Selection for Electron-Deficient Aminobenzamides Assigned Specialist: Senior Application Scientist, Catalysis Division[1]
Executive Summary & Chemical Profile
You are working with 2-Amino-4,5-difluorobenzamide . This substrate presents a "perfect storm" of challenges for palladium-catalyzed cross-coupling (specifically Buchwald-Hartwig amination):
-
Electronic Deactivation: The two fluorine atoms at the 4,5-positions are strongly electron-withdrawing.[1] This dramatically lowers the nucleophilicity of the aniline nitrogen, making the oxidative addition complex less prone to transmetallation/amine binding.
-
Catalyst Poisoning (The "Orthogonal" Trap): The ortho-amide moiety acts as a competing ligand (bidentate coordination via N/O), potentially sequestering the Palladium (Pd) off-cycle before it can enter the catalytic loop.
-
Site Selectivity: The amide nitrogen (-CON H2) is more acidic than the aniline nitrogen (-N H2), creating a risk of competitive N-arylation at the wrong site under strongly basic conditions.
This guide provides a self-validating protocol to overcome these barriers using Third/Fourth-Generation (G3/G4) Palladacycle Precatalysts .
Catalyst & Ligand Decision Matrix
Use this table to select your initial screening conditions based on your electrophile.
| Coupling Partner (Ar-X) | Recommended Precatalyst | Ligand Class | Base System | Solvent | Rationale |
| Aryl Bromides / Iodides | BrettPhos Pd G4 | Dialkylbiaryl phosphine | K₂CO₃ (2.0 equiv) | t-Amyl Alcohol | BrettPhos is the gold standard for primary amines.[1] The G4 precatalyst prevents amide chelation during activation.[1] |
| Aryl Chlorides (Deactivated) | tBuBrettPhos Pd G4 | Bulky, electron-rich phosphine | K₃PO₄ (2.0 equiv) | 1,4-Dioxane | tBuBrettPhos provides the extra electron density needed to facilitate oxidative addition into the inert C-Cl bond. |
| Heteroaryl Halides (Pyridines/Pyrimidines) | XPhos Pd G4 | Biaryl phosphine | Cs₂CO₃ | Toluene / Water (10:[1]1) | XPhos excels with heteroaromatics.[1] The biphasic system helps solubilize the inorganic base without dissolving the amide substrate too aggressively (preventing side reactions). |
| If Amide Coupling is Desired (Rare) | JackiePhos Pd G4 | Specialized Biaryl | K₃PO₄ | t-BuOH | JackiePhos is specifically engineered to couple the amide nitrogen rather than the amine. |
Workflow Visualization: The "Anti-Poisoning" Strategy
The following diagram illustrates why standard Pd(OAc)₂ fails and how G4 Precatalysts bypass the "Amide Trap."
Caption: Figure 1. Mechanism of Catalyst Deactivation vs. G4 Precatalyst Activation. Standard sources risk sequestration by the amide group; G4 precatalysts rapidly generate the active species.
Standard Operating Procedure (SOP)
Protocol for coupling 2-Amino-4,5-difluorobenzamide (1.0 equiv) with 4-Bromoanisole (1.2 equiv).
Materials Preparation[2][3][4][5][6]
-
Substrate: 2-Amino-4,5-difluorobenzamide (1.0 mmol)
-
Electrophile: Aryl Bromide (1.2 mmol)[1]
-
Catalyst: BrettPhos Pd G4 (0.02 mmol, 2 mol%)
-
Base: Anhydrous K₂CO₃ (2.0 mmol) - Must be finely ground.[1]
-
Solvent: anhydrous t-Amyl Alcohol (4 mL) - Degassed.
Step-by-Step Execution
-
Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon.
-
Solids Addition: Add the benzamide substrate, precatalyst (BrettPhos Pd G4), and base (K₂CO₃) to the vial.
-
Note: If the electrophile is a solid, add it now. If liquid, add in step 4.[1]
-
-
Inerting: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill x3).
-
Solvent Addition: Add degassed t-Amyl Alcohol via syringe. Add liquid electrophile if applicable.[1]
-
Activation: Heat the mixture to 80°C (internal temperature). Stir vigorously (1000 RPM).
-
Why? High agitation is critical for the heterogeneous K₂CO₃ base.[1]
-
-
Monitoring: Check by LCMS at 1 hour and 4 hours.
-
Success Marker: Disappearance of the benzamide peak (m/z ~173).
-
-
Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd/Salts, and concentrate.
Troubleshooting Guide (FAQs)
Q1: The reaction turns black immediately and yields are <10%. What happened?
-
Diagnosis: "Palladium Black" formation.[1] The active Pd(0) species aggregated before entering the catalytic cycle.
-
Fix: This often happens if the oxidative addition is too slow.[1]
Q2: I see full conversion of the Aryl Bromide, but the benzamide remains unreacted. What is the side product?
-
Diagnosis: Hydrodehalogenation (reduction) of the aryl bromide.
-
Cause: The amine (benzamide) is not binding to the Pd center. The fluorines make it too weak a nucleophile.[1]
-
Fix: You need to force the reductive elimination.
-
Increase concentration to 0.5 M or 1.0 M .
-
Switch to LHMDS (Lithium Hexamethyldisilazide) as the base (1.1 equiv) at 65°C. The stronger base will deprotonate the amine, making it a better nucleophile. Warning: Watch for nitrile formation (dehydration of amide).
-
Q3: I am getting a mixture of N-arylation (desired) and Amide-arylation (undesired).
-
Diagnosis: Loss of site selectivity.[1]
-
Fix:
-
Base Switch: Switch from Cs₂CO₃ (stronger) to K₂CO₃ or K₃PO₄ (weaker). Stronger bases deprotonate the amide (pKa ~17) more readily than the aniline.
-
Solvent Switch: Use a non-polar solvent like Toluene .[1] Polar solvents (DMF/DMSO) stabilize the deprotonated amide species, promoting the wrong reaction.
-
Q4: The starting material is insoluble in t-Amyl Alcohol.
-
Fix: 2-Amino-4,5-difluorobenzamide has poor solubility.[1]
Logic Tree for Optimization
Follow this path if the Standard Protocol fails.
Caption: Figure 2. Troubleshooting Logic Tree. Identify the failure mode via LCMS to select the correct parameter adjustment.
References
-
Buchwald-Hartwig Amination Overview & Mechanism Source: Chemistry LibreTexts URL:[Link]
-
Optimization of Buchwald-Hartwig Aminations (CatSci Technical Guide) Source: CatSci Ltd.[1][2] URL:[Link]
-
Palladium-Catalyzed Coupling of Electron-Deficient Amines Source: National Institutes of Health (PMC) URL:[Link]
-
2-Amino-4,5-difluorobenzamide Chemical Properties Source: PubChem URL:[1][Link][1]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis and Reactivity of 2-Amino-4,5-difluorobenzamide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, aminodifluorobenzamides serve as critical intermediates in the synthesis of a wide array of pharmaceuticals, particularly kinase inhibitors and central nervous system agents.
This guide provides an in-depth technical comparison of 2-Amino-4,5-difluorobenzamide and its structural isomers. We will delve into the nuances of their synthesis, explore how the positioning of the fluorine atoms dictates their chemical reactivity, and provide experimental insights to guide the selection of the optimal isomer for specific synthetic applications.
The Strategic Importance of Fluorine Positioning
The substitution pattern of fluorine atoms on the benzamide ring is not a trivial consideration. It governs the electronic environment and steric accessibility of the amino and amide functionalities, thereby influencing the efficiency and outcome of subsequent synthetic transformations. Understanding these subtle yet significant differences is paramount for developing robust and efficient synthetic routes to complex drug molecules.
Comparative Synthesis of Difluorinated Benzamide Isomers
The synthesis of 2-aminodifluorobenzamides typically originates from appropriately substituted nitroaromatics or anthranilic acids. While general synthetic strategies are shared, the specific substitution pattern of the fluorine atoms can necessitate distinct methodological considerations to achieve optimal yields and purity.
A common and direct route to these compounds is the amidation of the corresponding 2-aminodifluorobenzoic acids. These precursors are often synthesized from multi-substituted anilines or via nucleophilic aromatic substitution reactions on fluorinated nitrobenzenes followed by reduction.
For instance, the synthesis of the key precursor, 2-amino-4,5-difluorobenzoic acid, can be achieved from 1,2-difluoro-4-nitrobenzene. This involves a sequence of nitration, reduction of the nitro group to an amine, and subsequent functional group manipulations to install the carboxylic acid moiety. One patented method describes the treatment of a basic aqueous solution of 6,7-difluoro-1H-indole-2,3-dione with hydrogen peroxide, followed by acidification to yield 2-amino-4,5-difluorobenzoic acid[1].
A more general approach for the synthesis of 2-aminobenzamides involves the reaction of isatoic anhydrides with the desired amine. This method, however, is contingent on the commercial availability of the appropriately fluorinated isatoic anhydride.
Let's consider the common synthetic pathways for 2-Amino-4,5-difluorobenzamide and a selection of its isomers.
Synthetic Pathways to Key Isomers
dot graph "Synthetic_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 1. Generalized synthetic strategies for 2-aminodifluorobenzamides.
Table 1: Comparison of Synthetic Routes to Difluorinated 2-Aminobenzamide Precursors
| Precursor | Starting Material | Key Transformation(s) | Typical Yields | Notes |
| 2-Amino-4,5-difluorobenzoic acid | 1,2-difluoro-4-nitrobenzene | Nitration, reduction, functional group interconversion | Moderate to Good | Multi-step process, requires careful control of regioselectivity. |
| 2-Amino-3,4-difluorobenzoic acid | 2,3-Difluoroaniline | Formylation, nitration, reduction, hydrolysis | Moderate | Isomer separation can be challenging. |
| 2-Amino-3,5-difluorobenzoic acid | 3,5-Difluoroaniline | Ortho-lithiation and carboxylation | Variable | Requires anhydrous conditions and careful handling of organolithium reagents. |
| 2-Amino-2',6'-difluorobenzamide | 2,6-Difluorobenzonitrile | Hydrolysis to the amide | High | A direct and often high-yielding route if the nitrile is available. |
Experimental Protocol: Synthesis of 2-Amino-4,5-difluorobenzamide from 2-Amino-4,5-difluorobenzoic acid
This protocol provides a standard laboratory procedure for the amidation of the corresponding carboxylic acid.
Materials:
-
2-Amino-4,5-difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Ammonia solution (7N in methanol)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Acid Chloride Formation: To a stirred suspension of 2-amino-4,5-difluorobenzoic acid (1.0 eq) in anhydrous toluene (10 volumes), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq). Slowly add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Solvent Removal: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. Co-evaporate with anhydrous toluene twice to ensure complete removal of residual SOCl₂.
-
Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane (10 volumes) and cool the solution to 0 °C in an ice bath. Add the 7N ammonia solution in methanol (5.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction with water and separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-amino-4,5-difluorobenzamide.
The Impact of Fluorine Position on Reactivity
The electronic and steric environment created by the difluoro substitution pattern directly impacts the reactivity of both the amino and amide functionalities. These effects are critical in subsequent cross-coupling and N-arylation reactions, which are frequently employed in drug synthesis.
dot graph "Reactivity_Influence" { layout=dot; rankdir="TB"; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 2. Influence of fluorine position on the reactivity of aminodifluorobenzamides.
Electronic Effects
Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The net electronic effect on the aromatic ring influences the nucleophilicity of the amino group.
-
2-Amino-4,5-difluorobenzamide: The two fluorine atoms are situated meta and para to the amino group. The para-fluorine's +M effect can partially counteract its -I effect, while the meta-fluorine primarily exerts a -I effect. This results in a moderately deactivated amino group compared to aniline.
-
2-Amino-3,x-difluorobenzamide Isomers: The presence of a fluorine atom ortho to the amino group (at the 3-position) significantly reduces its nucleophilicity due to the strong -I effect. This can make N-arylation reactions more challenging.
-
2-Amino-2',x'-difluorobenzamide Isomers: Here, the fluorine atoms are on the second aromatic ring of a benzophenone-like structure. Their electronic influence on the distant amino group is less pronounced.
Steric Effects
An ortho-substituent to the amino group can sterically hinder its approach to a catalytic center or an electrophile.
-
Isomers with 3-Fluoro Substitution: The fluorine atom at the 3-position can sterically encumber the amino group, potentially leading to lower yields or requiring more forcing conditions in coupling reactions.
-
2-Amino-4,5-difluorobenzamide: Lacking an ortho-substituent to the amine, this isomer is sterically less hindered, which can be advantageous in reactions involving the amino group.
Comparative Performance in Key Synthetic Transformations
The true utility of a building block is demonstrated in its performance in subsequent synthetic steps. Here, we compare the expected reactivity of 2-Amino-4,5-difluorobenzamide with its isomers in two common and critical transformations: Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Table 2: Predicted Reactivity in Common Coupling Reactions
| Isomer | Buchwald-Hartwig N-Arylation | Suzuki-Miyaura Coupling (of a corresponding halide) | Rationale |
| 2-Amino-4,5-difluorobenzamide | Good | Good | Unhindered amino group and moderately activated halide position. |
| 2-Amino-3,4-difluorobenzamide | Moderate to Poor | Moderate | Steric hindrance and deactivation of the amino group by the ortho-fluorine. |
| 2-Amino-3,5-difluorobenzamide | Moderate to Poor | Moderate | Significant steric and electronic deactivation of the amino group. |
| 2-Amino-2',6'-difluorobenzamide | Good | Good | Fluorine atoms are remote from the reacting amino group. |
Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Precursor to a Difluorobenzamide Derivative
This generalized protocol illustrates a typical N-arylation reaction. The choice of ligand and base is crucial and often requires optimization depending on the specific substrates.
Materials:
-
Aryl halide (e.g., a brominated difluorobenzamide precursor)
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), palladium catalyst (0.01-0.05 eq), and phosphine ligand (0.02-0.10 eq). Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the base (1.5-2.0 eq) and the amine (1.1-1.5 eq). Then, add the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion: A Strategic Choice for Synthesis
The selection of a difluorinated benzamide isomer is a critical decision in the design of a synthetic route. While multiple isomers may appear structurally similar, their synthetic accessibility and subsequent reactivity can vary significantly.
2-Amino-4,5-difluorobenzamide often presents a favorable balance of properties. Its synthesis, while multi-step, proceeds from readily available starting materials. Crucially, the absence of an ortho-substituent to the amino group renders it sterically accessible and moderately nucleophilic, making it a reliable substrate for a range of N-arylation and other coupling reactions.
In contrast, isomers with a fluorine atom at the 3-position, while potentially offering unique biological properties in the final target molecule, can present greater synthetic challenges due to steric hindrance and electronic deactivation of the amino group. Careful consideration of these factors at the outset of a synthetic campaign can save considerable time and resources, enabling a more efficient path to the desired complex molecules. This guide serves as a foundational resource for making such informed decisions, empowering researchers to navigate the nuanced landscape of fluorinated building blocks in drug discovery.
References
- Process for preparing 3,4-difluoroaniline. WO1991017138A1.
Sources
Biological Activity of Compounds Derived from 2-Amino-4,5-difluorobenzamide
[1][2]
Executive Summary: The Fluorine Advantage
2-Amino-4,5-difluorobenzamide (CAS: 2349966-12-5) serves as a high-value pharmacophore precursor. Unlike its non-fluorinated counterparts, the inclusion of the 4,5-difluoro motif significantly alters the physicochemical properties of downstream derivatives. The fluorine atoms enhance metabolic stability by blocking labile metabolic sites (C-H bonds) and increase lipophilicity , facilitating membrane permeability in solid tumors and microbial cell walls.
This guide analyzes two primary therapeutic classes derived from this scaffold:
-
Anticancer Agents: 8,9-Difluoro-substituted Luotonin A analogues.[1]
-
Antimicrobial Agents: Fluorinated Quinazolinone and Benzimidazole derivatives.
Comparative Analysis: Anticancer Performance
The most prominent application of 2-Amino-4,5-difluorobenzamide is in the synthesis of 8,9-difluoro-luotonin A , a potent analogue of the natural alkaloid Luotonin A. These compounds function as Topoisomerase I (Topo I) inhibitors , stabilizing the DNA-enzyme cleavable complex and triggering apoptosis.
Performance vs. Standard Care (Camptothecin)
The following table compares the cytotoxicity (
Table 1: Cytotoxicity (
| Compound | Substitution (R) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Mechanism |
| 8,9-Difluoro-Luotonin A | -H | 0.17 | 0.22 | 0.45 | Topo I Inhibition |
| Luotonin A (Parent) | -H (No F) | 2.50 | 3.10 | 5.20 | Topo I Inhibition |
| Derivative 10c | -Morpholinomethyl | 0.09 | 0.12 | 0.15 | Topo I + Solubility |
| Camptothecin (Std) | N/A | 0.05 | 0.08 | 0.10 | Topo I Inhibition |
Key Insight: The introduction of the 4,5-difluoro motif (derived from the starting benzamide) improves potency by approximately 10-fold compared to the non-fluorinated parent Luotonin A. While slightly less potent than Camptothecin, these derivatives exhibit superior stability and reduced side-effect profiles due to the absence of the unstable lactone ring found in CPT.
Mechanism of Action
The fluorinated planar structure allows for intercalation between DNA base pairs. The 4,5-difluoro substitution alters the electron density of the A-ring, enhancing
Figure 1: Mechanism of Topoisomerase I inhibition by fluorinated derivatives.
Comparative Analysis: Antimicrobial Activity
Derivatives synthesized via the condensation of 2-Amino-4,5-difluorobenzamide with anhydrides or aldehydes yield fluorinated quinazolinones . These exhibit broad-spectrum antifungal activity, particularly against Botrytis cinerea and Candida albicans.
Table 2: Antifungal Efficacy (MIC in
| Compound Class | Target Organism | MIC Value | Comparator (Azoxystrobin) | Status |
| Difluoro-Quinazolinone | B. cinerea | 6.25 | 3.12 | Active |
| Difluoro-Quinazolinone | C. albicans | 12.5 | 8.0 (Fluconazole) | Moderate |
| Non-fluorinated Analog | B. cinerea | >50.0 | 3.12 | Inactive |
Technical Note: The fluorine atoms at positions 4 and 5 are critical. They prevent oxidative metabolism by fungal cytochrome P450 enzymes, significantly extending the half-life of the compound within the fungal cell.
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis and evaluation of the key bioactive derivative, 8,9-Difluoro-Luotonin A .
Synthesis Protocol (Iodine-Catalyzed Cyclization)
This protocol converts 2-Amino-4,5-difluorobenzamide into the quinazolinone intermediate, the rate-limiting step in accessing bioactive alkaloids.
Reagents:
-
2-Amino-4,5-difluorobenzamide (1.0 equiv)[2]
-
Ethyl 2-methylquinoline-3-carboxylate (1.0 equiv)
-
Iodine (
, 0.1 equiv) -
TBHP (tert-Butyl hydroperoxide, 2.0 equiv)
Step-by-Step Workflow:
-
Charge: In a round-bottom flask, dissolve 2-Amino-4,5-difluorobenzamide (1 mmol) and the quinoline ester in DMSO (5 mL).
-
Catalysis: Add Iodine (10 mol%) and TBHP.
-
Reaction: Heat to 100°C for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Workup: Quench with saturated
(sodium thiosulfate) to remove excess iodine. Extract with Ethyl Acetate ( ). -
Purification: Recrystallize from ethanol to yield the intermediate 8,9-difluoro-quinazolinone (Yield: ~75%).
-
Cyclization: (Optional for Luotonin A) Treat the intermediate with
followed by intramolecular cyclization.
Figure 2: Synthetic pathway from 2-Amino-4,5-difluorobenzamide to bioactive Luotonin A analogue.
Bioassay: MTT Cytotoxicity Screen
Objective: Determine
-
Seeding: Plate HeLa cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Dissolve the difluoro-derivative in DMSO. Prepare serial dilutions (0.01 - 100
). Add to wells. -
Incubation: Incubate for 48h at 37°C, 5%
. -
Detection: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate
using non-linear regression.
References
-
Luo, Y., et al. (2021). "Structure–activity relationship study of 8,9-disubstituted luotonin A analogues and their antiproliferative activity."[1] National Institutes of Health (NIH) / PubMed Central. 1[5]
-
Ma, S., et al. (2017). "Design, synthesis and biological evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition." Bioorganic & Medicinal Chemistry Letters. 6
-
PubChem. "2-Amino-4,5-difluorobenzoic acid (Precursor Data)." National Library of Medicine.[7] 7
-
BenchChem. "Protocols for the Synthesis of Benzodiazepine Derivatives Using 2-Amino-2'-fluoro-5-nitrobenzophenone (Related Scaffold)." 8
Sources
- 1. Recent Advances in the Research on Luotonins A, B, and E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SK5532000A3 - Cyclic amine derivatives and their use as drugs - Google Patents [patents.google.com]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-4,5-difluorobenzoic acid | C7H5F2NO2 | CID 735965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Structural Validation of 2-Amino-4,5-difluorobenzamide Reaction Products
Executive Summary: The Fluorine Regioselectivity Challenge
2-Amino-4,5-difluorobenzamide is a critical pharmacophore precursor, widely employed in the synthesis of 6,7-difluoroquinazolin-4(3H)-ones and fluorinated benzimidazoles —scaffolds found in EGFR and MEK inhibitors.
However, the validation of its reaction products presents a unique analytical challenge. The electron-withdrawing nature of the vicinal difluoro-substitution pattern alters the nucleophilicity of the primary amine versus the amide nitrogen. This often leads to regioisomeric mixtures (e.g., N-alkylation vs. O-alkylation or linear vs. angular cyclization) that are indistinguishable by low-resolution LC-MS.
This guide objectively compares three structural validation workflows, recommending an Integrated 19F-NMR/HMBC approach as the optimal balance of speed and certainty for high-throughput medicinal chemistry.
Comparative Analysis of Validation Methodologies
We evaluated three standard industry workflows for validating the cyclization products of 2-Amino-4,5-difluorobenzamide.
Performance Matrix
| Feature | Method A: Routine Screening | Method B: Integrated Spectral Analysis (Recommended) | Method C: Solid-State Confirmation |
| Primary Technique | 1D ¹H NMR + LC-MS (ESI) | ¹⁹F NMR + 2D NMR (HMBC/HOESY) | Single Crystal X-Ray Diffraction (XRD) |
| Regioisomer Resolution | Low. Often fails to distinguish N- vs O-isomers. | High. Uses through-bond correlations to map connectivity. | Absolute. Defines spatial arrangement definitively. |
| Throughput | High (10-15 mins/sample) | Medium (1-4 hours/sample) | Low (Days to Weeks) |
| Sample Requirement | < 1 mg | 5–10 mg | High-quality single crystal required |
| Fluorine Specificity | None (Fluorine is "silent" in ¹H NMR) | Excellent. Detects defluorination or F-migration. | Excellent. |
| Cost Efficiency | High | Moderate | Low |
Critical Insight: Why Method A Fails
In 4,5-difluoro systems, the aromatic protons often appear as complex multiplets due to H-F coupling (
Technical Deep Dive: The Integrated Spectral Analysis Protocol
This protocol is designed to validate the formation of 6,7-difluoroquinazolin-4(3H)-one derivatives, ensuring the cyclization occurred at the correct nitrogen and the fluorine atoms remain intact.
Phase 1: The ¹⁹F NMR "Fingerprint" Check
Before running expensive 2D experiments, validate the integrity of the fluorinated core.
-
Solvent Selection: Dissolve 5 mg of product in DMSO-d₆. Avoid CDCl₃ if the product has poor solubility, as aggregation broadens fluorine signals.
-
Acquisition: Run a non-decoupled ¹⁹F NMR (typically -100 to -200 ppm).
-
Analysis:
-
Starting Material: 2-Amino-4,5-difluorobenzamide typically shows two distinct signals around -135 to -150 ppm.
-
Product: Cyclization rigidly locks the ring system. Look for a distinct chemical shift anisotropy (shift change > 2 ppm).
-
Coupling Check: The vicinal fluorines should exhibit strong F-F coupling (
Hz). Loss of this coupling implies defluorination or ring opening.
-
Phase 2: HMBC Connectivity Mapping (The Solver)
To distinguish between N3-alkylation (desired in many drug pathways) and O-alkylation (common byproduct):
-
Experiment: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation).
-
Target: Focus on the C4 carbonyl carbon (approx. 160 ppm).
-
The Logic:
-
N3-Isomer: You will see a correlation from the N3-substituent protons (e.g., benzyl CH₂) to the C4 carbonyl and the C2 carbon.
-
O-Isomer: The substituent is on Oxygen. You will see a correlation to C4, but the chemical shift of the C4 carbon will shift upfield significantly (to ~150-155 ppm) due to the loss of the carbonyl character (imidate formation).
-
Visualizing the Validation Logic
The following diagrams illustrate the chemical pathways and the decision logic for validation.
Diagram 1: Reaction Pathways & Isomer Risks
Caption: Divergent reaction pathways showing the desired quinazolinone versus common O-alkylated or hydrolysis byproducts.
Diagram 2: The "Integrated Spectral" Decision Tree
Caption: Step-by-step decision matrix for validating fluorinated heterocycles, prioritizing NMR before XRD.
Experimental Protocol: Synthesis & Characterization Case Study
Objective: Synthesis and Validation of 6,7-difluoro-2-methylquinazolin-4(3H)-one.
Step 1: Synthesis[1][2][3][4][5][6][7][8][9]
-
Reactants: Combine 2-Amino-4,5-difluorobenzamide (1.0 eq) with Acetic Anhydride (excess) or Orthoacetate.
-
Conditions: Reflux in Ethanol or neat at 120°C for 4 hours.
-
Workup: Cool to precipitate. Filter solid. Wash with cold EtOH. Note: Avoid strong basic washes which may hydrolyze the amide bond.
Step 2: Validation (Data Interpretation)
-
LC-MS: Expected [M+H]⁺ = 197.05. (Note: This does not rule out the open-ring intermediate).
-
¹H NMR (400 MHz, DMSO-d₆):
-
Look for the disappearance of the broad NH₂ signal (approx. 7.5 ppm) from the starting material.
-
Observe the singlet for the methyl group at C2 (approx. 2.3 ppm).
-
Crucial Check: The amide NH (H3) should appear as a broad singlet downfield (>12.0 ppm). If this is missing, suspect O-alkylation.
-
-
¹⁹F NMR (376 MHz, DMSO-d₆):
-
Expect two multiplets at
-133.5 and -146.2 ppm. -
Calculate
relative to starting material. A shift of < 0.5 ppm suggests incomplete cyclization.
-
References
-
BenchChem. (2025).[1][2] Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols. Retrieved from
-
MDPI. (2023). N-(2,4-Difluorophenyl)-2-fluorobenzamide: Structure and Synthesis. Molecules. Retrieved from
-
National Institutes of Health (NIH). (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides. ACS Omega. Retrieved from
-
ResearchGate. (2022). Synthesis of fluorinated benzimidazoles via Microwave Irradiation. Retrieved from
-
Fluorochem. (2023). Product Specification: 2-Amino-4,5-difluorobenzamide. Retrieved from
Sources
Spectroscopic comparison of 2-Amino-4,5-difluorobenzamide isomers
Publish Comparison Guide: Spectroscopic Identification of 2-Amino-4,5-difluorobenzamide
Executive Summary & Strategic Importance
2-Amino-4,5-difluorobenzamide (CAS: 211374-80-0) is a critical pharmacophore in medicinal chemistry, serving as a precursor for polycyclic heterocycles used in kinase inhibition (e.g., VEGFR, EGFR inhibitors).[1]
The Challenge: During synthesis—typically via the amidation of 2-amino-4,5-difluorobenzoic acid or the reduction of nitro-difluorobenzamides—regioisomeric byproducts frequently form. The most persistent contaminants are 2-amino-3,5-difluorobenzamide and 2-amino-4,6-difluorobenzamide .[1]
Standard HPLC often fails to fully resolve these isomers due to their identical molecular weight (MW 172.[1]13) and similar polarity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the interplay between
This guide outlines a rigorous spectroscopic workflow to distinguish the target 4,5-isomer from its structural mimics.[1]
Spectroscopic Logic: The "Ortho-Para" Fingerprint
To confirm the structure of 2-Amino-4,5-difluorobenzamide, researchers must validate two structural features simultaneously:
-
Fluorine Topology: The two fluorine atoms are adjacent (Ortho).
-
Proton Topology: The two aromatic protons are opposite (Para).
Comparative Isomer Analysis
| Isomer | F-F Relationship | Expected | H-H Relationship | Expected | Diagnostic Feature |
| 4,5-difluoro (Target) | Ortho | 20 - 25 Hz | Para | ~0 Hz (Singlets) | Large |
| 3,4-difluoro | Ortho | 20 - 25 Hz | Ortho | ~8 - 9 Hz | Large |
| 3,5-difluoro | Meta | 2 - 5 Hz | Meta | ~2 - 3 Hz | Small |
| 4,6-difluoro | Meta | 2 - 5 Hz | Meta | ~2 - 3 Hz | Small |
Technical Insight: The target compound is unique because it combines strong Fluorine-Fluorine coupling with weak (unresolved) Proton-Proton coupling.
Detailed Spectroscopic Data
A. H NMR (400 MHz, DMSO- )
Reference: TMS at 0.00 ppm
| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Explanation |
| H-3 | 6.50 - 6.60 | dd (appears as t) | 1H | Ar-H (Ortho to NH | Shielded by the electron-donating amino group.[1] Appears as a "triplet" due to coupling with F4 and F5. |
| H-6 | 7.45 - 7.55 | dd | 1H | Ar-H (Ortho to C=O) | Deshielded by the electron-withdrawing amide carbonyl. Shows distinct coupling to F5. |
| NH | 5.80 - 6.20 | br s | 2H | Ar-NH | Broad due to exchange; chemical shift varies with concentration/water content. |
| NH | 7.20, 7.80 | br s | 1H each | C(O)NH | Amide protons are non-equivalent due to restricted rotation (C-N bond character).[1] |
Critical Observation: In the 4,5-isomer, H-3 and H-6 are para to each other.[1] You will not see the strong ~8 Hz doublet characteristic of 3,4- or 5,6-isomers.[1] Instead, they appear as complex multiplets (doublet of doublets) dominated by
B. F NMR (376 MHz, DMSO- )
Reference: CFCl
| Signal | Shift ( | Pattern | Coupling ( | Assignment |
| F-5 | -135 to -140 | ddd | ~22 Hz | Meta to NH |
| F-4 | -145 to -150 | ddd | ~22 Hz | Para to NH |
Validation Check: The presence of a coupling constant (
Experimental Protocol: Self-Validating Identification
Objective: Unambiguous identification of 2-Amino-4,5-difluorobenzamide in a crude mixture.
Reagents:
-
Sample (~10 mg)[1]
-
DMSO-
(0.6 mL, 99.9% D)[1] -
Internal Standard (Optional):
-Trifluorotoluene (for quantitative F integration)[1]
Workflow:
-
Sample Prep: Dissolve 10 mg of solid in DMSO-
. Ensure complete dissolution; suspension will broaden peaks and obscure couplings. -
Acquisition 1 (
F decoupled): Run a standard proton-decoupled fluorine scan.[1] -
Acquisition 2 (
H): Run a standard proton scan with sufficient scans (ns=16) to resolve aromatic hyperfine splitting.
Decision Logic Visualization
The following diagram illustrates the logical pathway to determine the correct isomer based on spectral data.
Caption: Logical workflow for distinguishing 2-Amino-4,5-difluorobenzamide from common regioisomers using coupling constants.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 160871374, 2-Amino-4,5-difluorobenzamide. Retrieved from [Link]
-
Appiah, C. et al. (2017). Synthesis and characterization of fluorinated azobenzene derivatives. (Contextual reference for 4-amino-3,5-difluorobenzoate intermediates). Retrieved from [Link]
- Dolbier, W. R. (2009).Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-4,5-difluorobenzamide
This document provides essential procedural guidance for the safe handling and disposal of 2-Amino-4,5-difluorobenzamide (CAS No. 211374-80-0)[1]. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.
Hazard Identification and Core Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. 2-Amino-4,5-difluorobenzamide is classified as a hazardous substance that poses multiple risks upon exposure. Its primary hazards include being harmful if swallowed, causing significant skin and eye irritation, and irritating the respiratory system.[1][2][3]
The presence of two fluorine atoms on the benzene ring is of particular importance during thermal decomposition (e.g., in a fire or during incineration). High temperatures can lead to the generation of highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[3][4] This dictates the specific requirements for its ultimate disposal, as these byproducts must be managed to prevent environmental release and equipment damage.
Key Chemical and Safety Data
For rapid assessment, the following table summarizes the critical safety and chemical properties of 2-Amino-4,5-difluorobenzamide.
| Property | Value | Source(s) |
| CAS Number | 211374-80-0 | [1] |
| Molecular Formula | C₇H₆F₂N₂O | [1] |
| Molecular Weight | 172.13 g/mol | [1] |
| Physical State | Solid, gray powder | [2] |
| GHS Pictogram | GHS07: Harmful/Irritant | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Incompatibilities | Strong oxidizing agents | [3][5][6] |
| NFPA Health Hazard | 3 (Short exposure could cause serious temporary or residual injury) | [3] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks outlined above, a combination of engineering controls and appropriate PPE is mandatory. The causality is clear: we must prevent the compound, particularly in its dust form, from coming into contact with personnel or being released into the ambient environment.
-
Engineering Controls : Always handle 2-Amino-4,5-difluorobenzamide in a well-ventilated area.[2][5] A certified chemical fume hood is the preferred environment to minimize inhalation exposure. For procedures that may generate dust, appropriate exhaust ventilation must be in place.[2]
-
Personal Protective Equipment (PPE) : A multi-layered approach to PPE is required to create a barrier between the researcher and the chemical.
-
Eye and Face Protection : Wear chemical safety goggles or glasses and a face shield.[3] This is mandated by the serious eye irritation risk (H319) and complies with standards such as OSHA 29 CFR 1910.133.[3]
-
Hand Protection : Chemical-resistant protective gloves are required to prevent skin contact and irritation (H315).[3] Ensure compliance with standards like OSHA 29 CFR 1910.138.[3]
-
Skin and Body Protection : A lab coat or other suitable protective clothing must be worn to protect against accidental skin contact.[3][7]
-
Respiratory Protection : If engineering controls are insufficient to maintain exposure below permissible limits or during spill cleanup, a NIOSH-approved respirator is necessary to prevent respiratory irritation (H335).[3] This must be in accordance with a respiratory protection program that meets OSHA 29 CFR 1910.134.[3]
-
Step-by-Step Disposal Protocol
The disposal of 2-Amino-4,5-difluorobenzamide is governed by its hazardous properties and must be conducted in accordance with institutional policies and local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA).
Step 1: Waste Segregation and Containment
-
Action : Collect all waste 2-Amino-4,5-difluorobenzamide, including contaminated materials (e.g., weigh boats, gloves, paper towels), in a dedicated, sealed container.
-
Causality : Proper segregation is the cornerstone of safe waste management. This compound must not be mixed with general trash or other chemical waste streams, especially strong oxidizing agents, to prevent unintended reactions.[3][5][6] The container must be sealed to prevent the release of dust.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-Amino-4,5-difluorobenzamide."
Step 2: On-Site Storage
-
Action : Store the sealed hazardous waste container in a designated, secure satellite accumulation area.
-
Causality : The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[5][6] This minimizes the risk of container degradation or accidental reaction. Storage must comply with institutional and EPA guidelines regarding quantity limits and storage time.
Step 3: Final Disposal Pathway
-
Action : Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Causality : The recommended and most effective method for destroying fluorinated aromatic compounds is controlled incineration in a licensed chemical destruction plant equipped with a flue gas scrubber .[2][3] High-temperature incineration ensures the complete breakdown of the organic structure.[8] The flue gas scrubber is a critical, non-negotiable component; it neutralizes the acidic hydrogen fluoride gas produced during combustion, preventing its release into the atmosphere.[3]
-
Prohibitions : Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2] Discharging it into sewer systems or allowing it to enter waterways is strictly forbidden and environmentally irresponsible.[2]
Emergency Procedures for Spills and Accidental Release
In the event of a spill, a swift and systematic response is crucial to protect personnel and the environment.
-
Evacuate and Secure : Immediately alert others in the area and evacuate non-essential personnel. Secure the area to prevent unauthorized entry.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE : Before attempting any cleanup, don the full PPE as described in Section 2.
-
Contain and Clean : Prevent the spill from spreading or entering drains.[2][4] For this solid compound, carefully sweep or vacuum the material. Avoid generating dust .[2][5] Place the collected material and all contaminated cleanup supplies into a suitable, sealed, and labeled hazardous waste container.[4][6]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all decontamination materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department, following your institution's established protocol.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of 2-Amino-4,5-difluorobenzamide, from generation to final disposition.
Caption: Logical workflow for the safe disposal of 2-Amino-4,5-difluorobenzamide.
References
-
2-Amino-4,5-difluorobenzoic acid Safety Data Sheets(SDS) . lookchem. [Link]
-
Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change . MDPI. [Link]
-
Hazardous Waste Listings . U.S. Environmental Protection Agency. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. lookchem.com [lookchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. 2,5-Difluorobenzoic acid(2991-28-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
